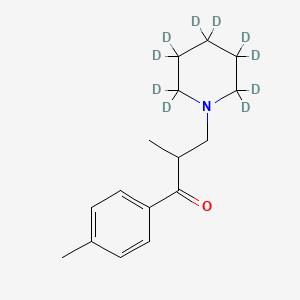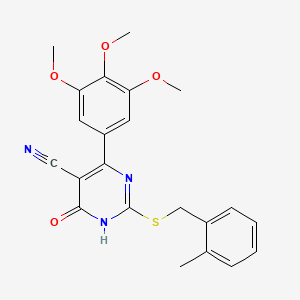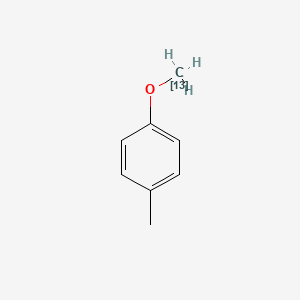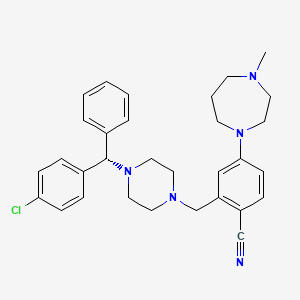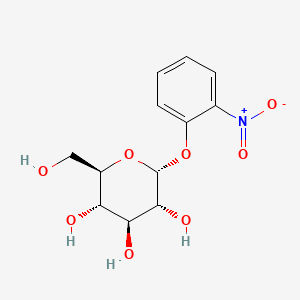
2-Nitrophenyl a-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nitrophenyl α-D-glucopyranoside is a chemical compound with the molecular formula C12H15NO8. It is commonly used as a chromogenic substrate for α-glucosidase, an enzyme that catalyzes the hydrolysis of α-glucosidic linkages in carbohydrates. This compound is particularly valuable in biochemical assays and research due to its ability to produce a colorimetric change upon enzymatic action, making it easy to measure and analyze.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nitrophenyl α-D-glucopyranoside typically involves the reaction of 2-nitrophenol with α-D-glucopyranosyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the glycosidic bond.
Industrial Production Methods
Industrial production of 2-Nitrophenyl α-D-glucopyranoside follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Nitrophenyl α-D-glucopyranoside primarily undergoes hydrolysis reactions catalyzed by α-glucosidase. This hydrolysis results in the formation of 2-nitrophenol and α-D-glucose. The compound can also participate in other reactions such as oxidation and reduction under specific conditions.
Common Reagents and Conditions
Hydrolysis: Catalyzed by α-glucosidase, typically in a buffered aqueous solution at pH 6.8 and 37°C.
Oxidation: Can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: 2-nitrophenol and α-D-glucose.
Oxidation: Products depend on the oxidizing agent used but may include nitro derivatives.
Reduction: Amino derivatives of the compound.
Scientific Research Applications
2-Nitrophenyl α-D-glucopyranoside is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a substrate in enzymatic assays to study the activity of α-glucosidase and other glycosidases.
Biology: Employed in the investigation of carbohydrate metabolism and enzyme kinetics.
Medicine: Utilized in the development of diagnostic assays for diseases such as diabetes, where α-glucosidase activity is a key parameter.
Industry: Applied in the quality control of food products and pharmaceuticals to measure enzyme activity.
Mechanism of Action
The mechanism of action of 2-Nitrophenyl α-D-glucopyranoside involves its hydrolysis by α-glucosidase. The enzyme binds to the substrate and catalyzes the cleavage of the glycosidic bond, resulting in the release of 2-nitrophenol and α-D-glucose. The 2-nitrophenol produced can be quantified by measuring its absorbance at 400 nm, providing a direct measure of enzyme activity.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl α-D-glucopyranoside: Another chromogenic substrate for α-glucosidase, differing in the position of the nitro group.
2-Nitrophenyl β-D-galactopyranoside: Used as a substrate for β-galactosidase, producing a similar colorimetric change upon hydrolysis.
p-Nitrophenyl α-D-glucopyranoside: A closely related compound with similar applications but different structural properties.
Uniqueness
2-Nitrophenyl α-D-glucopyranoside is unique due to its specific interaction with α-glucosidase, making it an ideal substrate for studying this enzyme’s activity. Its distinct chemical structure allows for precise and reliable measurements in various biochemical assays, setting it apart from other similar compounds.
Properties
Molecular Formula |
C12H15NO8 |
|---|---|
Molecular Weight |
301.25 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-(2-nitrophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-4-2-1-3-6(7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12+/m1/s1 |
InChI Key |
KUWPCJHYPSUOFW-ZIQFBCGOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


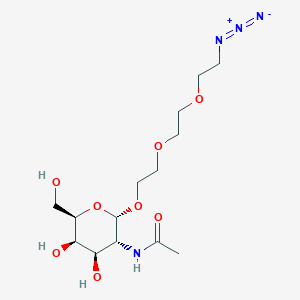
![[(E,2S,3R)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] benzoate](/img/structure/B12404027.png)
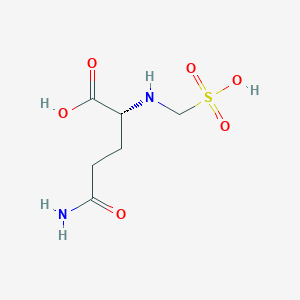
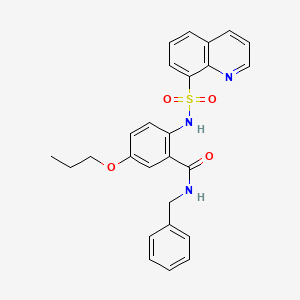
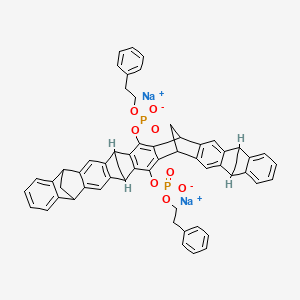
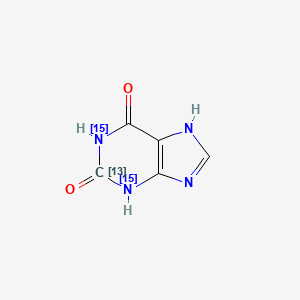
![(Z)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-5-amino-2-[[2-[[(2S)-4-amino-2-[[(2S,3S)-4-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]acetyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pent-2-enoic acid](/img/structure/B12404061.png)

